3-methoxy-1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-4-carboxamide
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Description
3-methoxy-1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H14N4O3S and its molecular weight is 294.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including those structurally similar to "3-methoxy-1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-4-carboxamide," have been a significant area of research. These studies involve the reaction of different precursors to produce novel compounds with potential biological activities. For example, research on the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives highlights the importance of elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) in establishing the structures of synthesized compounds (Hassan, Hafez, & Osman, 2014). Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including pharmacology and materials science.
Cytotoxicity Studies
Cytotoxicity studies are another vital area of research for compounds like "this compound." These studies assess the potential anticancer properties of the compounds by testing their ability to inhibit the growth of cancer cells. The synthesized pyrazole derivatives have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into their therapeutic potential (Hassan, Hafez, & Osman, 2014).
Structural Analysis and Molecular Interactions
Structural analysis and the study of molecular interactions of compounds akin to "this compound" provide insights into their potential functionalities and applications. For instance, the synthesis, spectral, and X-ray crystal structure analysis of novel pyrazole derivatives reveals the molecular geometries and electronic structures, which are crucial for understanding their reactivity and interactions with biological targets. Studies also investigate the solvent effects on structural parameters and non-linear optical properties, indicating potential applications in materials science (Kumara et al., 2018).
Antidepressant and Antimicrobial Activities
Research into the antidepressant and antimicrobial activities of pyrazole derivatives, including those related to "this compound," is crucial for the development of new therapeutic agents. Studies have synthesized various pyrazoline derivatives and tested their antidepressant activities, with some compounds showing promising results compared to standard drugs. Additionally, antimicrobial activity assessments provide valuable information on the potential of these compounds as novel antibiotics or antifungal agents (Bilgin, Palaska, & Sunal, 1993).
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-13-9(17)7-4-5-20-12(7)14-10(18)8-6-16(2)15-11(8)19-3/h4-6H,1-3H3,(H,13,17)(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNRDXLCUGVEDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CN(N=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.